molecular formula C21H19N5OS B2696936 (2-methylbenzo[d]thiazol-6-yl)(3-(4-phenyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)methanone CAS No. 2034354-43-1

(2-methylbenzo[d]thiazol-6-yl)(3-(4-phenyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)methanone

Cat. No.: B2696936
CAS No.: 2034354-43-1
M. Wt: 389.48
InChI Key: BPHCWPBIIIHCPM-UHFFFAOYSA-N
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Description

(2-methylbenzo[d]thiazol-6-yl)(3-(4-phenyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)methanone is a useful research compound. Its molecular formula is C21H19N5OS and its molecular weight is 389.48. The purity is usually 95%.
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Biological Activity

The compound (2-methylbenzo[d]thiazol-6-yl)(3-(4-phenyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)methanone is a synthetic molecule that integrates diverse pharmacophores, including thiazole and triazole moieties. This combination suggests potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into the biological activities associated with this compound, supported by relevant data, case studies, and research findings.

Structure and Synthesis

The compound features a benzo[d]thiazole core linked to a triazole and a pyrrolidine ring. Its synthesis typically involves multi-step reactions that may include cyclization and functional group modifications to enhance biological efficacy.

Biological Activity Overview

Research indicates that compounds with similar structural motifs exhibit a range of biological activities:

  • Antimicrobial Activity :
    • Thiazole derivatives have shown significant activity against various bacteria and fungi. For instance, compounds with thiazole rings have demonstrated effectiveness against Mycobacterium tuberculosis with IC50 values around 2.32 mM .
    • The integration of triazole rings often enhances this activity; studies have reported that certain triazole derivatives possess potent antifungal properties against resistant strains .
  • Anticancer Activity :
    • Thiazole and triazole compounds have been extensively studied for their anticancer properties. For example, certain thiazole derivatives have displayed cytotoxicity against cancer cell lines such as Jurkat and A-431, with IC50 values significantly lower than those of standard chemotherapeutics like doxorubicin .
    • The presence of electron-donating groups on the phenyl ring has been linked to increased antiproliferative activity, suggesting structure-activity relationship (SAR) insights that could be applicable to the target compound .
  • Neuroprotective Effects :
    • Some thiazole-containing compounds have shown promise in neuroprotection studies, indicating potential applications in treating neurodegenerative diseases. The mechanisms often involve modulation of neurotransmitter systems or anti-inflammatory pathways .

Case Studies

Several studies highlight the biological potential of related compounds:

  • Study on Antimycobacterial Activity : A series of thiazole derivatives were synthesized and evaluated for their activity against Mycobacterium tuberculosis. One derivative exhibited an IC90 of 7.05 mM, showcasing the relevance of structural modifications in enhancing efficacy .
CompoundIC50 (mM)IC90 (mM)Remarks
IT102.327.05Active against Mtb
IT062.0315.22Significant activity
  • Cytotoxicity Studies : Research on thiazole-triazole hybrids revealed promising cytotoxic effects in various cancer cell lines, with some compounds achieving IC50 values below those of established treatments .

Mechanistic Insights

The biological activity of the target compound can be attributed to several mechanisms:

  • Inhibition of Key Enzymes : Compounds featuring thiazoles often inhibit enzymes critical for bacterial survival or cancer cell proliferation.
  • Cell Cycle Arrest : Some derivatives induce cell cycle arrest in cancer cells, leading to apoptosis.
  • Reactive Oxygen Species Generation : Certain compounds increase oxidative stress within cells, contributing to their anticancer effects.

Properties

IUPAC Name

(2-methyl-1,3-benzothiazol-6-yl)-[3-(4-phenyltriazol-1-yl)pyrrolidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N5OS/c1-14-22-18-8-7-16(11-20(18)28-14)21(27)25-10-9-17(12-25)26-13-19(23-24-26)15-5-3-2-4-6-15/h2-8,11,13,17H,9-10,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPHCWPBIIIHCPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(S1)C=C(C=C2)C(=O)N3CCC(C3)N4C=C(N=N4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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